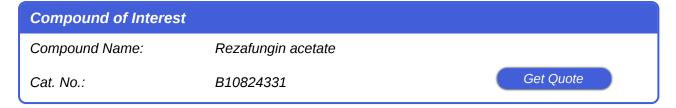


Application Notes and Protocols for Rezafungin Acetate In Vitro Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to **rezafungin acetate**. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are crucial for the accurate assessment of antifungal agent efficacy in a research and development setting.

Introduction

Rezafungin is a next-generation, long-acting echinocandin antifungal agent. It targets the fungal cell wall by inhibiting the $1,3-\beta$ -D-glucan synthase enzyme, an essential component of the fungal cell wall.[1][2] Accurate and reproducible in vitro susceptibility testing is fundamental for understanding its spectrum of activity, monitoring for the development of resistance, and establishing meaningful correlations with clinical outcomes. Standardized methods are critical to ensure comparability of data across different laboratories and studies.[3][4]

Key Methodologies for Susceptibility Testing

The primary method for determining the in vitro susceptibility of yeasts to rezafungin is the broth microdilution method, as detailed in the CLSI document M27.[5] For molds, such as Aspergillus species, the CLSI M38 document provides the relevant methodology. While EUCAST methodologies are also used, some studies have noted interlaboratory variability, leading to modifications in the protocol.



Commercially available platforms, such as the YeastOne[™] AST plates (ThermoFisher Scientific), include rezafungin and can be used for susceptibility testing in a clinical laboratory setting. However, for research and development purposes, the reference broth microdilution method is often preferred.

Experimental Protocol: Broth Microdilution for Candida Species (CLSI M27-based)

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of rezafungin against Candida species.

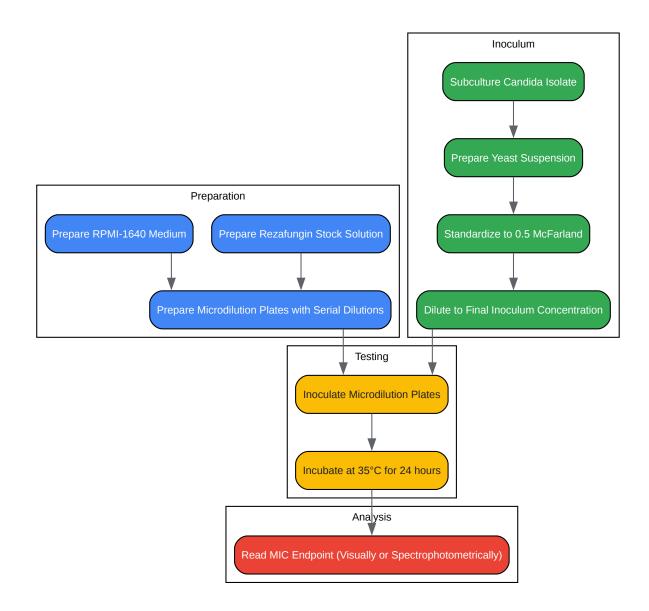
- 1. Media Preparation:
- Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
- Preparation: Prepare the medium from a commercially available powder. Ensure the final pH is 7.0 ± 0.1 at 25° C. Sterilize by filtration.
- 2. Antifungal Stock Solution Preparation:
- Solvent: Prepare a stock solution of rezafungin acetate in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Concentration: The initial stock solution should be at a high concentration (e.g., 1280 µg/mL) to allow for serial dilutions.
- Storage: Store the stock solution at -70°C.
- 3. Preparation of Microdilution Plates:
- Plate Type: Use standard sterile 96-well microdilution plates.
- Drug Dilutions: Perform serial twofold dilutions of the rezafungin stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.008 to 8 μ g/mL. The final volume in each well should be 100 μ L.



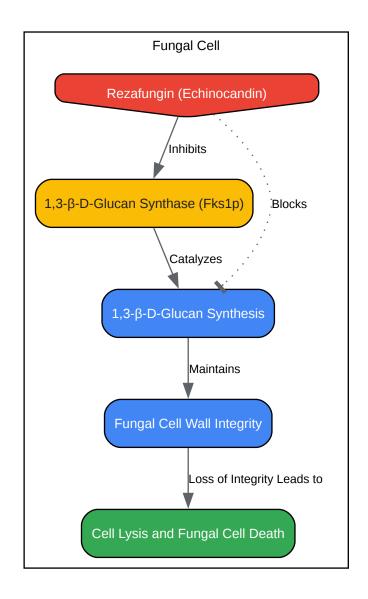
- Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).
- 4. Inoculum Preparation:
- Culture: Subculture the Candida isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.
- Suspension: Prepare a suspension of the yeast cells in sterile saline.
- Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done using a spectrophotometer (530 nm wavelength, absorbance of 0.08 to 0.10).
- Final Inoculum: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in each well.
- 5. Incubation:
- Temperature: Incubate the microdilution plates at 35°C.
- Duration: Incubate for 24 hours.
- 6. Endpoint Determination (MIC Reading):
- Visual Reading: The MIC is the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., a 50% reduction in turbidity) compared to the growth control well.
 This is typically determined visually.
- Spectrophotometric Reading: Alternatively, a spectrophotometer can be used to read the optical density at a specific wavelength (e.g., 530 nm). The MIC is then defined as the lowest drug concentration that inhibits growth by a certain percentage (e.g., ≥50%) compared to the control.

Experimental Workflow for Broth Microdilution









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- To cite this document: BenchChem. [Application Notes and Protocols for Rezafungin Acetate In Vitro Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824331#rezafungin-acetate-in-vitro-susceptibility-testing-protocols]

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